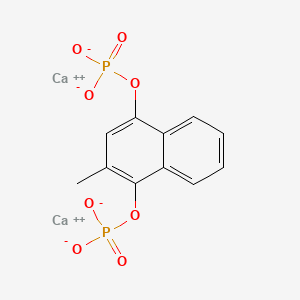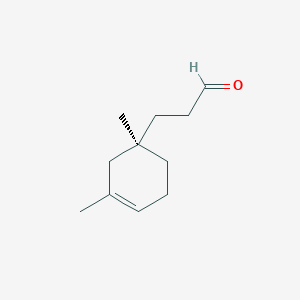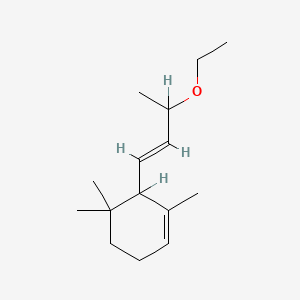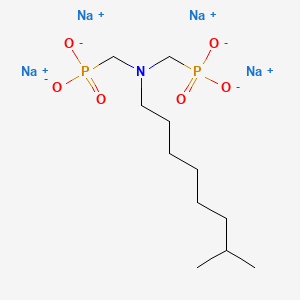
((Isononylimino)bis(methylene))bisphosphonic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((Isononylimino)bis(methylene))bisphosphonic acid, sodium salt: is a chemical compound with the molecular formula C11H23NNa4O6P2 and a molar mass of 419.21 g/mol . This compound is part of the bisphosphonate family, which is known for its applications in various fields, including medicine and industry.
Vorbereitungsmethoden
The synthesis of ((isononylimino)bis(methylene))bisphosphonic acid, sodium salt typically involves the reaction of isononylamine with formaldehyde and phosphorous acid under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated by precipitation and purification processes. Industrial production methods may involve large-scale reactors and continuous processing to ensure high yield and purity.
Analyse Chemischer Reaktionen
((Isononylimino)bis(methylene))bisphosphonic acid, sodium salt: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphonate forms.
Substitution: It can undergo substitution reactions where the isononyl group can be replaced with other alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
((Isononylimino)bis(methylene))bisphosphonic acid, sodium salt: has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent and in the synthesis of other complex phosphonate compounds.
Biology: It has applications in studying bone resorption and formation due to its similarity to natural pyrophosphate.
Medicine: This compound is investigated for its potential in treating bone-related diseases such as osteoporosis and Paget’s disease.
Industry: It is used in water treatment processes to prevent scale formation and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of ((isononylimino)bis(methylene))bisphosphonic acid, sodium salt involves its ability to bind to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption . By preventing osteoclasts from adhering to the bone surface and producing the necessary protons for resorption, this compound effectively reduces bone degradation. Additionally, it promotes osteoclast apoptosis and decreases the development of osteoclast progenitors .
Vergleich Mit ähnlichen Verbindungen
((Isononylimino)bis(methylene))bisphosphonic acid, sodium salt: can be compared with other bisphosphonates such as:
- Alendronate
- Ibandronate
- Zoledronic acid
- Etidronate
- Pamidronate
These compounds share a similar P-C-P structure but differ in their side chains, which affects their binding affinity and biological activity This compound is unique due to its specific isononyl group, which may confer distinct properties in terms of solubility, stability, and efficacy .
Eigenschaften
CAS-Nummer |
94248-82-5 |
|---|---|
Molekularformel |
C11H23NNa4O6P2 |
Molekulargewicht |
419.21 g/mol |
IUPAC-Name |
tetrasodium;7-methyl-N,N-bis(phosphonatomethyl)octan-1-amine |
InChI |
InChI=1S/C11H27NO6P2.4Na/c1-11(2)7-5-3-4-6-8-12(9-19(13,14)15)10-20(16,17)18;;;;/h11H,3-10H2,1-2H3,(H2,13,14,15)(H2,16,17,18);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
AGCSDAGAZZEPDF-UHFFFAOYSA-J |
Kanonische SMILES |
CC(C)CCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


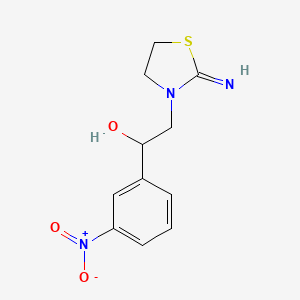

![2,2'-Methylenebis[4-tert-butyl-3,6-xylenol]](/img/structure/B12666848.png)
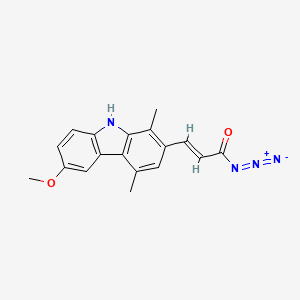

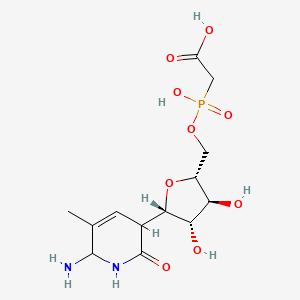



![1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one](/img/structure/B12666887.png)
